Cas no 54582-24-0 (Ethanone, 1-(4-chlorophenyl)-, oxime, (1E)-)

Ethanone, 1-(4-chlorophenyl)-, oxime, (1E)- structure
54582-24-0 structure
Product Name:Ethanone, 1-(4-chlorophenyl)-, oxime, (1E)-
CAS No:54582-24-0
MF:C8H8ClNO
MW:169.608221054077
CID:354194
PubChem ID:5399157
Update Time:2025-04-19

Ethanone, 1-(4-chlorophenyl)-, oxime, (1E)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-chlorophenyl)-, oxime, (1E)-
    • J-502574
    • (1E)-1-(4-chlorophenyl)ethanone oxime
    • 1-(4-chlorophenyl)-1-ethanone oxime
    • 1-(4-Chlorophenyl)ethanone oxime
    • NSC57600
    • NSC-57600
    • C13043
    • N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
    • DTXSID601288031
    • BAA95639
    • 1-(4-chlorophenyl)-ethanone oxime
    • KAXTWDXRCMICEQ-POHAHGRESA-N
    • 4-Chloroacetophenone oxime
    • 1956-39-4
    • MFCD00033237
    • (Z)-1-(4-chlorophenyl)ethanone oxime
    • KAXTWDXRCMICEQ-UXBLZVDNSA-N
    • CHEMBL136025
    • 4'-Chloroacetophenoxime; Methyl 4-chlorophenyl ketoxime; NSC 57600
    • 54582-24-0
    • (NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
    • p-Chloroacetophenone oxime
    • SCHEMBL265248
    • HMS1365J04
    • 4'-Chloroacetophenone oxime
    • 1-(4-Chloro-phenyl)-ethanone oxime
    • AKOS000307979
    • 1-(4-Chlorophenyl)ethanoneoxime
    • (Z)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
    • (E)-1-(4-chlorophenyl)ethan-1-one oxime
    • MDL: MFCD00033237
    • Inchi: 1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+
    • InChI Key: KAXTWDXRCMICEQ-UXBLZVDNSA-N
    • SMILES: ClC1C=CC(=CC=1)/C(/C)=N/O

Computed Properties

  • Exact Mass: 169.02954
  • Monoisotopic Mass: 169.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59
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